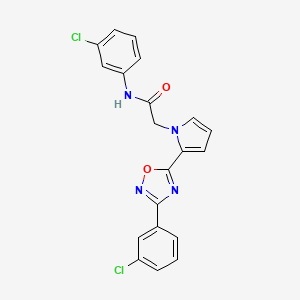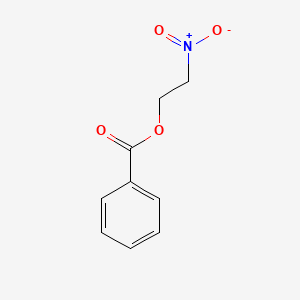
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile is a useful research compound. Its molecular formula is C19H11Cl3N2 and its molecular weight is 373.66. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Synthesis and Characterization
- Synthesis of Pyridine Derivatives : The compound has been used in the synthesis of various pyridine derivatives, which are then characterized for their potential biological activities. For example, Sroor (2019) discussed the synthesis of pyrrolo[2,3-b]pyridine scaffolds, a class of compounds that includes derivatives of 2-Chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile (Sroor, 2019).
Crystal Structure and Analysis
- Crystal Structure Determination : The crystal structures of related compounds have been determined, providing insights into the molecular configuration and bonding characteristics. Moustafa and Girgis (2007) explored the crystal structure of related pyridine derivatives (Moustafa & Girgis, 2007).
Optical and Electronic Properties
- Optical and Junction Characteristics : The optical and electronic properties of related pyridine derivatives have been studied, which can inform potential applications in materials science and electronics. Zedan, El-Taweel, and El-Menyawy (2020) reported on the optical functions and diode characteristics of pyridine derivatives (Zedan, El-Taweel, & El-Menyawy, 2020).
Antimicrobial and Antioxidant Applications
- Biological Activities : Some derivatives have been assessed for their antimicrobial and antioxidant activities. For instance, a 2015 study focused on synthesizing new pyridine carbonitrile derivatives with potential antimicrobial and antioxidant properties (H. H., Sayed, M. E., Flefel, M. A., Abd, El-Fattah, I. W., El-Sofany, & A. Hassan, 2015).
Applications in Corrosion Inhibition
- Corrosion Inhibition : Pyrazolopyridine derivatives, including those related to this compound, have been investigated for their effectiveness as corrosion inhibitors. Dandia, Gupta, Singh, and Quraishi (2013) synthesized pyrazolopyridine derivatives and tested their effect on corrosion inhibition (Dandia, Gupta, Singh, & Quraishi, 2013).
Eigenschaften
IUPAC Name |
2-chloro-4-(2,4-dichlorophenyl)-6-(4-methylphenyl)pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H11Cl3N2/c1-11-2-4-12(5-3-11)18-9-15(16(10-23)19(22)24-18)14-7-6-13(20)8-17(14)21/h2-9H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRESPSKWORXEQB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=C(C(=C2)C3=C(C=C(C=C3)Cl)Cl)C#N)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H11Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![6,15-dibromo-9,9,18,18-tetrakis(4-hexylphenyl)-5,14-dithiapentacyclo[10.6.0.03,10.04,8.013,17]octadeca-1(12),2,4(8),6,10,13(17),15-heptaene](/img/structure/B2374517.png)
![3-Chloro-6-[(2-chlorophenyl)methyl]pyridazine](/img/structure/B2374521.png)
![1-(4-fluorophenyl)-4-methyl-6-(pyridin-3-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2374522.png)
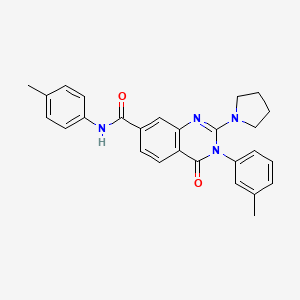

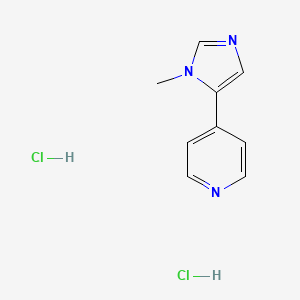
![methyl 2-[9-(4-ethylphenyl)-1-methyl-2,4-dioxo-7,8-dihydro-6H-purino[7,8-a]pyrimidin-3-yl]acetate](/img/structure/B2374529.png)
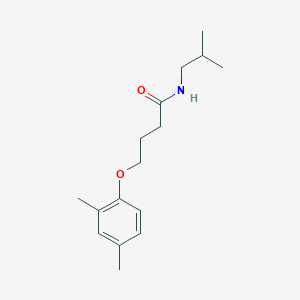
![2-(7-(4-chlorophenyl)-2-methyl-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(2-methoxyphenyl)acetamide](/img/structure/B2374532.png)
![2-[2-(cyclohexylamino)-2-oxoethyl]sulfanyl-1-methyl-6-oxo-N-phenylpyrimidine-5-carboxamide](/img/structure/B2374534.png)
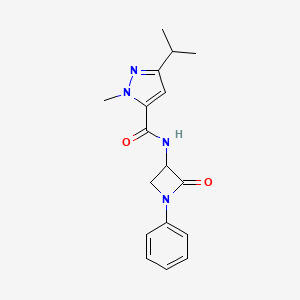
![N-methyl-2-(8-methyl-2,4-dioxo-1,3-diazaspiro[4.5]dec-3-yl)-N-(3-methylphenyl)acetamide](/img/structure/B2374537.png)
